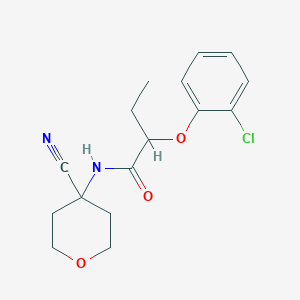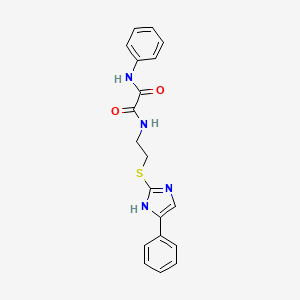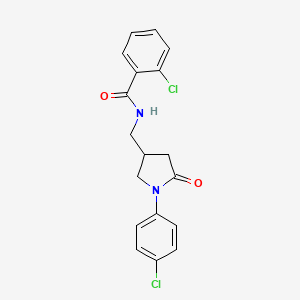
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
2-(3-Oxo-2,3-dihydro-1 H-inden-1-ylidene)malononitrile and 2,2′-(1 H-indene-1,3(2 H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
The molecular structure of this compound is similar to that of indane-1,3-dione . It is a derivative of indane-1,3-dione, which is a common scaffold in chemistry .Chemical Reactions Analysis
Indane-1,3-dione, the parent compound of this compound, is used in numerous chemical reactions to produce various derivatives . It is a versatile building block in chemistry .Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Environmental Impact Studies
Ionic Liquid-Based Catalysts for CO2 Conversion : Research highlights the use of ionic liquids as solvents and catalysts for CO2 capture and conversion into value-added chemicals, demonstrating innovative approaches to addressing environmental challenges through chemical synthesis and transformation processes (Zhang et al., 2023).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin : This review covers the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting how modifications of a parent compound can enhance its medicinal and biological properties. Such methodologies could be applicable to the study and application of a wide range of chemical compounds, including the one (Omidi & Kakanejadifard, 2020).
Detection of Latent Fingermarks with 1,2-Indanedione (IND) : IND is discussed as a fluorescent reagent for developing latent fingermarks on porous surfaces. The interaction of IND with amino acids to produce clear, stable markings showcases the chemical's application in forensic science. This indicates the diverse potential applications of chemically active compounds in various fields (Kumar, Bhagat, & Bumbrah, 2021).
Chemistry and Properties of Bis-Benzimidazole and Bis-Benzthiazole Derivatives : The review summarizes the preparation, properties, and applications of compounds containing pyridine-bis-benzimidazole and pyridine-bis-benzthiazole structures. This insight into the chemistry and utility of such compounds suggests avenues for exploring the characteristics and applications of similarly structured chemicals (Boča, Jameson, & Linert, 2011).
Wirkmechanismus
- Notable examples include Donepezil , used for Alzheimer’s disease treatment, and Indinavir , employed in AIDS therapy .
Target of Action
- interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, this compound is commonly associated with the design of biologically active molecules.
Eigenschaften
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-11-12(6-10(9)18)20-16(19-11)13-14(21)7-3-1-2-4-8(7)15(13)22/h1-6,21H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYJVFNBFWIEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC(=C(C=C4N3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)


![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)


![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

